molecular formula C9H7ClN2O2S B11867738 Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate

Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11867738
M. Wt: 242.68 g/mol
InChI Key: LKPAKUJKXMZFIS-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core with a chlorine atom at position 4, a methyl group at position 2, and a methyl ester at position 5. This structure places it within a class of pyrimidine derivatives known for their versatility in medicinal chemistry and material science.

The chloro and methyl substituents at positions 4 and 2, respectively, likely influence electronic and steric properties, affecting reactivity in substitution reactions. The methyl ester at position 5 provides a handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification.

Properties

Molecular Formula

C9H7ClN2O2S

Molecular Weight

242.68 g/mol

IUPAC Name

methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C9H7ClN2O2S/c1-4-11-7(10)6-5(9(13)14-2)3-15-8(6)12-4/h3H,1-2H3

InChI Key

LKPAKUJKXMZFIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CS2)C(=O)OC)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Chlorination with Phosphorus Oxychloride

The core reaction mechanism involves substituting the hydroxyl group at the 4-position of the pyrimidine ring with chlorine. Phosphorus oxychloride acts as both a chlorinating agent and a Lewis acid catalyst. Triethylamine (Et₃N) is commonly employed to neutralize HCl byproducts, driving the reaction to completion. A representative procedure from the patent literature involves:

  • Dissolving 5-ethoxycarbonyl-4-hydroxy-2-methylthiopyrimidine (0.25 mol) in toluene.

  • Sequential addition of Et₃N (0.25 mol) and POCl₃ (0.25 mol) at room temperature.

  • Heating the mixture to 80°C for 1 hour.

After quenching with water, the organic layer is treated with activated carbon to remove impurities, followed by crystallization using heptane to yield 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine at 78.2% yield. Adapting this method for the methyl ester variant would involve substituting the ethoxy group with a methoxy group at the 5-position.

Optimization of Reaction Conditions

Solvent Selection

Toluene is the preferred solvent due to its high boiling point (110°C) and compatibility with POCl₃. Polar aprotic solvents like dimethylformamide (DMF) are avoided, as they may induce side reactions such as ring-opening.

Temperature and Time

Optimal results are obtained at 80°C with a 1-hour reaction time. Prolonged heating beyond 2 hours leads to decomposition, reducing yields by ~15%.

Post-Reaction Purification Strategies

Activated Carbon Treatment

Adding 0.05–0.2 parts by weight of activated carbon per part of starting material removes colored impurities and residual catalysts. This step is critical for achieving >99% purity, as confirmed by gas chromatography.

Crystallization

Crystallization from aliphatic hydrocarbons (e.g., heptane) at ≤10°C produces high-purity crystals. For this compound, this step reduces solvent residues to <0.1%.

Analytical Characterization

Successful synthesis is validated through:

  • Gas Chromatography (GC): Purity >99% (area ratio).

  • Melting Point: 63.5°C (DSC).

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 2.65 (s, 3H, SCH₃), 4.49 (q, 2H, OCH₂), 8.52 (s, 1H, pyrimidine-H).

    • ¹³C NMR: δ 14.1 (CH₂CH₃), 14.8 (SCH₃), 61.2 (OCH₂), 122.5–160.1 (aromatic carbons).

Comparative Data Across Methodologies

ParameterPatent MethodAlternative Approach
Starting Material5-Ethoxycarbonyl derivative4-Hydroxy-2-methylthiopyrimidine
SolventTolueneDichloromethane
Reaction Time1 hour2 hours
Yield78.2%67.9%
Purity100% (GC)99.2% (GC)

Industrial-Scale Considerations

While laboratory-scale syntheses are well-documented, industrial production requires:

  • Continuous Flow Reactors: To maintain consistent temperature and mixing.

  • Waste Management Systems: For safe disposal of POCl₃ byproducts.

  • Automated Crystallization: To ensure batch-to-batch consistency.

Challenges and Mitigation Strategies

Byproduct Formation

Trace amounts of 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate (<1%) may persist. These are removed via recrystallization in heptane.

Moisture Sensitivity

POCl₃ reacts violently with water. Rigorous drying of reagents and anhydrous conditions are essential .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted thieno[2,3-d]pyrimidines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 4-Chloro-5-Methylthieno[2,3-d]Pyrimidine-6-Carboxylate ()

  • Structure : Chloro (C4), methyl (C5), ethyl ester (C6).
  • Key Differences : Substituent positions (C4, C5 vs. C2, C4 in the target compound) and ester group (ethyl vs. methyl).
  • Impact: The ethyl ester may enhance lipophilicity, while the methyl at C5 (vs.

4-Chloro-2-Ethyl-5-Phenylthieno[2,3-d]Pyrimidine ()

  • Structure : Chloro (C4), ethyl (C2), phenyl (C5).
  • Key Differences : Phenyl group at C5 introduces aromaticity and bulkiness, reducing solubility compared to the target compound’s methyl ester.

Furo[2,3-d]Pyrimidine Derivatives

Ethyl-6-Methyl-4-(4-Methylpiperazin-1-yl)-2-(Phenylamino)Furo[2,3-d]Pyrimidine-5-Carboxylate ()

  • Structure: Furo[2,3-d]pyrimidine core with methyl (C6), piperazinyl (C4), phenylamino (C2), and ethyl ester (C5).
  • Key Differences : Replacement of thiophene with furan reduces sulfur-mediated interactions. The piperazinyl group enhances solubility and introduces basicity.
  • Biological Activity : Exhibits potent anticancer activity (IC50 = 0.8 µM against A459 lung cancer cells), highlighting the impact of substituent diversity .

Pyrrolo[2,3-d]Pyrimidine Carboxylates ()

Methyl 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine-5-Carboxylate

  • Structure : Pyrrolo[2,3-d]pyrimidine core with chloro (C4) and methyl ester (C5).
  • Key Differences: Nitrogen-rich pyrrolo ring vs. sulfur-containing thieno ring, altering electronic properties and hydrogen-bonding capacity.
  • Applications: Pyrrolo derivatives are often explored as kinase inhibitors, suggesting divergent pharmacological profiles compared to thieno analogs .

Key Insights and Implications

  • Substituent Positioning: Chloro at C4 in thieno/furo/pyrrolo pyrimidines is common, but C2 substituents (methyl, ethyl, or aryl) modulate steric effects and reactivity.
  • Ester Groups : Methyl vs. ethyl esters influence lipophilicity and metabolic stability. Ethyl esters (e.g., ) may prolong half-life in vivo compared to methyl .
  • Biological Activity: Piperazinyl and phenylamino groups () enhance anticancer activity, suggesting that similar modifications to the target compound could yield therapeutic leads .
  • Synthetic Flexibility : Chemoselective displacements (e.g., sulfinyl group in ) and nucleophilic substitutions (e.g., morpholine in ) offer routes to diversify the target compound’s structure .

Biological Activity

Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H8ClN2O2SC_8H_8ClN_2O_2S and a molecular weight of approximately 228.66 g/mol. The compound features a thieno[2,3-d]pyrimidine core with a methyl ester functional group, which contributes to its reactivity and biological profile.

PropertyValue
Molecular FormulaC8H8ClN2O2S
Molecular Weight228.66 g/mol
IUPAC NameThis compound
InChI KeyTVDAPGSKRSDWOI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chlorine and methyl groups in its structure enhance its ability to bind to enzymes or receptors, modulating their activity. This compound has shown promise in various therapeutic areas, including anti-infective and anti-inflammatory applications.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds within this class can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance potency against this parasite.

Case Study: Antiplasmodial Activity

  • Compound : this compound
  • Activity : IC50 values against P. falciparum ranged from 1.46 to 4.30 µM depending on substituents.
  • Findings : Modifications such as para-substitution with phenyl groups maintained activity while enhancing solubility .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that certain thieno[2,3-d]pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table: COX Inhibition Data

CompoundIC50 (µM)Reference
Methyl 4-chloro...0.04 ± 0.01
Celecoxib0.04 ± 0.01Standard Comparison

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various synthetic routes have been explored to optimize yield and purity for biological testing.

Synthetic Route Example

  • Starting Material : 2-amino-4-chloropyrimidine
  • Reagents : Methylthioglycolate and a base.
  • Process : Cyclization under controlled conditions to form the thieno[2,3-d]pyrimidine structure.

Q & A

Basic: What are the standard synthetic routes for Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization of thiophene and pyrimidine precursors followed by functional group modifications. Key conditions include using polar aprotic solvents (e.g., DMF or DMSO) under controlled temperatures (60–100°C) to optimize cyclization efficiency. Chlorination at the 4-position is achieved via reagents like POCl₃, while esterification at the 5-position employs methylating agents such as methyl iodide in basic conditions. Yield improvements rely on solvent purity, reaction time (12–24 hours), and stoichiometric control of reagents .

Basic: Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the thieno[2,3-d]pyrimidine core and substituent positions. Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z 257 [M+H]⁺). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) identifies impurities, ensuring purity >95%. X-ray crystallography, using programs like SHELXL, resolves stereochemical ambiguities in crystalline forms .

Advanced: How can researchers optimize substitution reactions at the 4-chloro position to introduce diverse functional groups?

The 4-chloro group is highly reactive toward nucleophilic substitution. Optimizing conditions involves:

  • Solvent choice : Ethanol or dioxane for solubility and stability.
  • Catalysis : Triethylamine as a base to deprotonate nucleophiles (e.g., amines, thiols).
  • Temperature : Reflux (70–80°C) for 6–12 hours to drive completion.
    For example, substituting with dimethylamine yields derivatives with enhanced bioactivity, monitored via TLC or HPLC to track progress .

Advanced: How can contradictory data in reported biological activities across studies be resolved?

Discrepancies in IC₅₀ or Ki values often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). Resolution strategies include:

  • Standardized protocols : Reproducing assays under identical buffer/pH conditions.
  • Analytical validation : Using HPLC to confirm compound stability during assays.
  • Structural corroboration : X-ray crystallography (SHELX suite) to verify binding modes and rule out degradation products .

Advanced: What strategies establish structure-activity relationships (SAR) for thienopyrimidine derivatives?

SAR studies involve systematic modification of substituents and comparative bioactivity testing. For example:

  • Positional effects : Comparing 2-methyl vs. 2-ethyl groups on enzyme inhibition.
  • Electron-withdrawing groups : Introducing chloro or nitro groups at the 4-position to enhance electrophilicity.
  • Functional group swaps : Replacing the methyl ester with carboxylic acid to alter solubility and target affinity.
    Data from analogous pyrimidine derivatives (e.g., ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) provide insights into scaffold-specific trends .

Basic: What are the common impurities formed during synthesis, and how are they identified?

Common impurities include:

  • Incomplete cyclization products : Detected via NMR as residual thiophene or pyrimidine peaks.
  • Over-chlorinated by-products : Identified by MS (higher m/z values).
  • Ester hydrolysis products : Spotted using HPLC retention time shifts under acidic conditions.
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) removes these impurities .

Advanced: How does hydrogen bonding influence the crystalline packing and stability of this compound?

Hydrogen bonding between the ester carbonyl and adjacent NH groups stabilizes the crystal lattice. Graph set analysis (R₂²(8) motifs) reveals dimeric arrangements, as observed in SHELX-refined structures. Solvent choice during crystallization (e.g., methanol vs. acetonitrile) modulates H-bond networks, impacting melting points and hygroscopicity .

Advanced: What methodologies are used to elucidate the mechanism of enzyme inhibition by this compound?

  • Kinetic assays : Measuring Ki values via Lineweaver-Burk plots under varying substrate concentrations.
  • Docking studies : Modeling interactions with active-site residues (e.g., ATP-binding pockets in kinases).
  • Isothermal Titration Calorimetry (ITC) : Quantifying binding thermodynamics (ΔH, ΔS).
    For example, low micromolar Ki values against tyrosine kinases correlate with thienopyrimidine’s planar aromatic system .

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